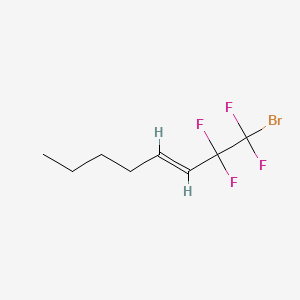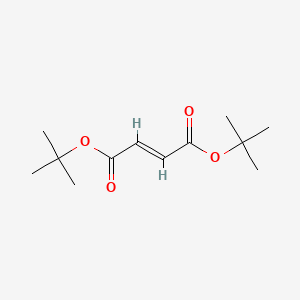
Fmoc-2,4-dichloro-L-phénylalanine
Vue d'ensemble
Description
Fmoc-2,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dichloro-L-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The compound’s molecular formula is C24H19Cl2NO4, and it has a molecular weight of 456.32 g/mol .
Applications De Recherche Scientifique
Synthèse de peptides
Fmoc-2,4-dichloro-L-phénylalanine est largement utilisé dans le domaine de la synthèse de peptides. Le groupe Fmoc sert de protection temporaire pour le groupe amino, permettant la construction progressive de chaînes peptidiques. Ce composé, avec ses substitutions dichlorées, peut introduire des encombrements stériques et des effets électroniques bénéfiques pour l'étude des relations structure-activité dans les peptides .
Formation d'hydrogels
La recherche a montré que les Fmoc-dipeptides, qui comprennent des dérivés comme le this compound, peuvent s'auto-assembler en nanostructures supramoléculaires. Ces structures peuvent ensuite conduire à la formation d'hydrogels, qui ont des applications potentielles dans l'administration de médicaments et l'ingénierie tissulaire .
Applications biomédicales
En raison de sa capacité à former des structures stables, le this compound peut être utilisé pour créer des hydrogels biocompatibles. Ces hydrogels peuvent être optimisés pour diverses applications biomédicales, y compris comme échafaudages pour la croissance cellulaire ou comme matrices pour la libération contrôlée de médicaments .
Protéomique
En protéomique, le this compound peut être utilisé pour modifier les peptides et les protéines. Cette modification peut aider à l'étude des interactions protéine-protéine, de la cinétique enzymatique et d'autres processus biologiques. Elle peut également aider à l'identification et à la quantification des protéines .
Science des matériaux
Les propriétés uniques du this compound le rendent adapté au développement de nouveaux matériaux. Son incorporation dans les polymères peut conduire à des matériaux ayant des propriétés nouvelles, utiles dans diverses applications industrielles .
Découverte de médicaments
En découverte de médicaments, l'introduction du this compound dans les séquences peptidiques peut entraîner le développement de nouveaux composés ayant des effets thérapeutiques potentiels. Ses groupes dichlorés peuvent modifier de manière significative l'activité biologique de ces peptides, ce qui en fait un outil précieux pour les chimistes médicinaux .
Mécanisme D'action
Target of Action
Fmoc-2,4-dichloro-L-phenylalanine is primarily used in proteomics research . .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification, but this is speculative and would need to be confirmed by further studies.
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dichloro-L-phenylalanine typically involves the following steps:
Formation of 2,4-dichlorophenyl propanol: This is achieved by reacting chlorobenzyl magnesium chloride with 2,4-dichlorophenyl sulfate.
Coupling with L-phenylalanine: The resulting 2,4-dichlorophenyl propanol is then reacted with L-phenylalanine to form the desired compound.
Industrial Production Methods: Industrial production of Fmoc-2,4-dichloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further peptide coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection: The primary product is 2,4-dichloro-L-phenylalanine with a free amino group.
Chemistry:
Peptide Synthesis: Fmoc-2,4-dichloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins with specific properties for research and therapeutic purposes.
Industry:
Comparaison Avec Des Composés Similaires
Fmoc-2,6-dichloro-L-phenylalanine: Similar in structure but with chlorine atoms at the 2 and 6 positions.
Fmoc-phenylalanine: Lacks chlorine atoms, making it less reactive in substitution reactions.
Uniqueness:
Propriétés
IUPAC Name |
(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426596 | |
| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-62-3 | |
| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)



